(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
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Overview
Description
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a versatile chemical compound with a unique structure that offers diverse applications in various fields, such as drug discovery, organic synthesis, and material science. This compound is known for its potential in scientific research due to its distinctive properties and reactivity.
Preparation Methods
The synthesis of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves several synthetic routes and reaction conditions. Common methods include:
Diazo-Coupling: This method involves the reaction of a diazonium salt with a coupling component to form the desired compound.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base.
Biginelli Reaction: This is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, leading to shorter reaction times and higher yields.
One-Pot Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Chemical Reactions Analysis
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
Scientific Research Applications
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing biological systems.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific receptors or enzymes, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide: This compound has a similar structure but differs in the substituent on the benzothiazole ring.
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxylate: This compound has a similar structure but differs in the functional group attached to the cyclopropane ring.
The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, which make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c1-2-16-11-9(14)4-3-5-10(11)18-13(16)15-12(17)8-6-7-8/h3-5,8H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFIFUHTBZLFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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